molecular formula C14H14BrNO3S B7480008 4-bromo-N-(4-methoxyphenyl)-3-methylbenzenesulfonamide

4-bromo-N-(4-methoxyphenyl)-3-methylbenzenesulfonamide

Cat. No. B7480008
M. Wt: 356.24 g/mol
InChI Key: PVBYYFJZNBGJCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-N-(4-methoxyphenyl)-3-methylbenzenesulfonamide, also known as BMS-345541, is a selective inhibitor of the IκB kinase (IKK) complex. This compound has been widely used in scientific research to investigate the role of the NF-κB signaling pathway in various cellular processes.

Scientific Research Applications

4-bromo-N-(4-methoxyphenyl)-3-methylbenzenesulfonamide has been used in numerous scientific research studies to investigate the role of the NF-κB signaling pathway in various cellular processes. This compound has been shown to inhibit the phosphorylation of IκBα, which leads to the suppression of NF-κB activation. NF-κB is a transcription factor that plays a key role in the regulation of immune responses, inflammation, cell survival, and proliferation. Dysregulation of NF-κB signaling has been implicated in various diseases such as cancer, autoimmune disorders, and inflammatory diseases.

Mechanism of Action

4-bromo-N-(4-methoxyphenyl)-3-methylbenzenesulfonamide selectively inhibits the IKK complex, which is responsible for the phosphorylation and degradation of IκBα. IκBα is an inhibitor of NF-κB, and its degradation leads to the activation of NF-κB and the subsequent transcription of target genes. 4-bromo-N-(4-methoxyphenyl)-3-methylbenzenesulfonamide binds to the ATP-binding site of IKKβ, which prevents its phosphorylation and activation. This results in the inhibition of IκBα phosphorylation and degradation, and the suppression of NF-κB activation.
Biochemical and Physiological Effects
4-bromo-N-(4-methoxyphenyl)-3-methylbenzenesulfonamide has been shown to have various biochemical and physiological effects in different cell types and animal models. Inhibition of NF-κB signaling by 4-bromo-N-(4-methoxyphenyl)-3-methylbenzenesulfonamide has been shown to suppress the proliferation and survival of cancer cells, and to enhance the sensitivity of cancer cells to chemotherapy and radiation therapy. 4-bromo-N-(4-methoxyphenyl)-3-methylbenzenesulfonamide has also been shown to modulate the immune response by suppressing the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. In addition, 4-bromo-N-(4-methoxyphenyl)-3-methylbenzenesulfonamide has been shown to have anti-inflammatory effects in various animal models of inflammatory diseases such as rheumatoid arthritis and colitis.

Advantages and Limitations for Lab Experiments

4-bromo-N-(4-methoxyphenyl)-3-methylbenzenesulfonamide has several advantages for lab experiments. It is a selective inhibitor of the IKK complex, which allows for the specific inhibition of NF-κB signaling without affecting other signaling pathways. 4-bromo-N-(4-methoxyphenyl)-3-methylbenzenesulfonamide is also relatively stable and can be easily synthesized and purified. However, there are some limitations to the use of 4-bromo-N-(4-methoxyphenyl)-3-methylbenzenesulfonamide in lab experiments. It has been shown to have off-target effects on other kinases such as JNK and p38 MAPK, which may affect the interpretation of the results. In addition, the optimal concentration and duration of 4-bromo-N-(4-methoxyphenyl)-3-methylbenzenesulfonamide treatment may vary depending on the cell type and experimental conditions.

Future Directions

There are several future directions for the use of 4-bromo-N-(4-methoxyphenyl)-3-methylbenzenesulfonamide in scientific research. One area of interest is the investigation of the role of NF-κB signaling in the development and progression of various diseases such as cancer, autoimmune disorders, and inflammatory diseases. 4-bromo-N-(4-methoxyphenyl)-3-methylbenzenesulfonamide may also be used in combination with other drugs or therapies to enhance their efficacy and reduce their side effects. Another area of interest is the development of more selective and potent inhibitors of the IKK complex, which may have better therapeutic potential. Finally, the use of 4-bromo-N-(4-methoxyphenyl)-3-methylbenzenesulfonamide in animal models of disease may provide valuable insights into the in vivo effects of NF-κB inhibition.

Synthesis Methods

4-bromo-N-(4-methoxyphenyl)-3-methylbenzenesulfonamide can be synthesized by reacting 4-bromo-3-methylbenzenesulfonyl chloride with 4-methoxyaniline in the presence of a base such as sodium carbonate. The reaction can be carried out in various solvents such as dichloromethane, ethyl acetate, or toluene. The product can be purified by column chromatography or recrystallization from a suitable solvent.

properties

IUPAC Name

4-bromo-N-(4-methoxyphenyl)-3-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrNO3S/c1-10-9-13(7-8-14(10)15)20(17,18)16-11-3-5-12(19-2)6-4-11/h3-9,16H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVBYYFJZNBGJCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-N-(4-methoxyphenyl)-3-methylbenzenesulfonamide

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